molecular formula C10H17N3O6 B010974 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid CAS No. 104602-08-6

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid

Cat. No. B010974
CAS RN: 104602-08-6
M. Wt: 275.26 g/mol
InChI Key: DHMWLSNODZWOTC-LURQLKTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid (AADG) is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. AADG is a derivative of dideoxyhexuronic acid, which is a rare sugar that has been found in a few natural products. AADG has been synthesized through various methods and has shown promising results in several scientific studies.

Mechanism of Action

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid exerts its effects through various mechanisms, including modulation of the immune response, inhibition of angiogenesis, and induction of apoptosis. This compound has been shown to activate dendritic cells and induce the production of cytokines, leading to enhanced immune response. In cancer research, this compound has been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and inducing apoptosis by activating caspases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of the immune response, inhibition of angiogenesis, and induction of apoptosis. This compound has been shown to enhance the immune response by activating dendritic cells and inducing the production of cytokines. In cancer research, this compound has been shown to inhibit tumor growth by inhibiting angiogenesis and inducing apoptosis.

Advantages and Limitations for Lab Experiments

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has several advantages in lab experiments, including its ability to bind to specific receptors and its potential as a drug delivery system. However, this compound has limitations, including its limited availability and high cost.

Future Directions

There are several future directions for 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid research, including the development of new synthesis methods, the exploration of its potential as a drug delivery system, and the investigation of its effects on various diseases. This compound has shown promising results in various fields, and further research is needed to fully understand its potential applications.

Synthesis Methods

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of different chemicals to form this compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common chemical synthesis methods involves the reaction of 2-acetamido-2-deoxy-D-glucuronic acid with N-acetylglycine in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as N-acetylglucosaminyltransferase III and UDP-GlcNAc 2-epimerase/ManNAc kinase to synthesize this compound.

Scientific Research Applications

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has shown potential applications in various fields, including immunology, cancer research, and drug development. This compound has been shown to enhance the immune response by activating dendritic cells and inducing the production of cytokines. In cancer research, this compound has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. This compound has also been used as a drug delivery system due to its ability to bind to specific receptors.

properties

CAS RN

104602-08-6

Molecular Formula

C10H17N3O6

Molecular Weight

275.26 g/mol

IUPAC Name

(2R,3S,4R,5S)-5-acetamido-4-(1-aminoethylideneamino)-2,3-dihydroxy-6-oxohexanoic acid

InChI

InChI=1S/C10H17N3O6/c1-4(11)12-7(6(3-14)13-5(2)15)8(16)9(17)10(18)19/h3,6-9,16-17H,1-2H3,(H2,11,12)(H,13,15)(H,18,19)/t6-,7-,8+,9-/m1/s1

InChI Key

DHMWLSNODZWOTC-LURQLKTLSA-N

Isomeric SMILES

CC(=N[C@H]([C@@H](C=O)NC(=O)C)[C@@H]([C@H](C(=O)O)O)O)N

SMILES

CC(=NC(C(C=O)NC(=O)C)C(C(C(=O)O)O)O)N

Canonical SMILES

CC(=NC(C(C=O)NC(=O)C)C(C(C(=O)O)O)O)N

Other CAS RN

104602-08-6

synonyms

3-acetamidino-2-acetamido-2,3-dideoxyguluronic acid
GulNAcAmA

Origin of Product

United States

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